Product packaging for 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane(Cat. No.:)

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B13205592
M. Wt: 153.26 g/mol
InChI Key: XHOIXELAUYAUPH-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Bridged Azabicyclic Scaffolds

The history of bridged azabicyclic scaffolds is deeply rooted in the study of natural products. acs.org One of the most notable examples is the 8-azabicyclo[3.2.1]octane skeleton, which forms the core of the tropane (B1204802) alkaloid family of natural products. ontosight.airesearchgate.net Substances in this family have been utilized for centuries in traditional medicine. researchgate.net The elucidation of their structures and subsequent synthesis, beginning in the mid-19th century, played a significant role in the advancement of organic chemistry. researchgate.net

The structural significance of these scaffolds lies in their rigid, three-dimensional framework. smolecule.com This rigidity is an important feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. smolecule.com The defined spatial arrangement of substituents on the bridged scaffold allows for precise orientation of functional groups to interact with biological macromolecules.

Overview of the Azabicyclo[3.2.1]octane Core in Contemporary Chemical Research

In modern chemical research, the azabicyclo[3.2.1]octane core is recognized for its vast potential in drug discovery and as a key intermediate in the total synthesis of complex molecules. smolecule.comnih.gov This scaffold is present in a wide array of biologically active compounds. ontosight.ai

Researchers have extensively used this core to develop novel therapeutic agents. For instance, derivatives of 8-azabicyclo[3.2.1]octane have been investigated as potent inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov Furthermore, the 2-azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential, being a key feature in compounds with analgesic and cytotoxic activities. smolecule.comnih.gov More recently, a pyrazole (B372694) azabicyclo[3.2.1]octane structure was identified as the core of a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), which has implications for treating inflammatory conditions. ontosight.ai The versatility of this bicyclic system makes it a privileged scaffold in the design of new bioactive molecules.

Rationale for Investigating Substituted 3-Azabicyclo[3.2.1]octane Architectures, including 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

The investigation of substituted azabicyclo[3.2.1]octane architectures is driven by the desire to fine-tune the pharmacological properties of the core scaffold. By introducing various substituents at different positions on the bicyclic system, chemists can modulate factors such as potency, selectivity, and pharmacokinetic profiles.

Specifically for the 3-azabicyclo[3.2.1]octane isomer, which is structurally different from the more common tropane (8-azabicyclo[3.2.1]octane) skeleton, research has been conducted to explore its potential as a novel scaffold for therapeutic agents. sigmaaldrich.com For example, a series of 8-substituted-3-azabicyclo[3.2.1]octanes, named "isotropanes," were designed and synthesized as dopamine uptake inhibitors with the potential to be lead compounds for treating cocaine abuse. sigmaaldrich.com

The rationale for investigating specific substitution patterns, such as in this compound, stems from the need to explore new chemical space and understand structure-activity relationships (SAR). The addition of methyl groups can alter a compound's lipophilicity, metabolic stability, and steric profile, which in turn can influence its biological activity. While detailed research findings on this compound are not extensively available in peer-reviewed literature, its unique substitution pattern on the 3-azabicyclo[3.2.1]octane core makes it a compound of interest for further investigation in medicinal chemistry programs. The exploration of such derivatives is crucial for discovering new compounds with unique biological and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13205592 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3

InChI Key

XHOIXELAUYAUPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for the 1,4,4 Trimethyl 3 Azabicyclo 3.2.1 Octane Framework

Retrosynthetic Disconnections and Strategic Approaches to the 3-Azabicyclo[3.2.1]octane Core

A retrosynthetic analysis of the 1,4,4-trimethyl-3-azabicyclo[3.2.1]octane core reveals several strategic disconnections that form the basis for various synthetic approaches. The bicyclic system, which consists of a six-membered piperidine (B6355638) ring in a chair-like conformation fused to a five-membered cyclopentane (B165970) ring, can be deconstructed in a number of ways.

A primary disconnection strategy involves cleaving the C-N bonds, which points towards an acyclic amino-carbonyl or amino-dihalide precursor that can undergo intramolecular cyclization. For the target molecule, this would entail a precursor with the requisite methyl groups already in place. Another powerful approach is to disconnect the carbon-carbon bonds of the carbocyclic framework, often leading to strategies involving cycloaddition reactions where the bicyclic system is formed in a single, concerted step.

A particularly insightful retrosynthetic approach considers the carbocyclic analogue, 1,4,4-trimethylbicyclo[3.2.1]octan-3-one, also known as homofenchon, as a key intermediate. This disconnection simplifies the problem to the synthesis of a known carbocycle, followed by the introduction of the nitrogen atom at the C3 position, for which numerous methods exist. This strategy leverages established carbocyclic chemistry to build the complex framework before the heteroatom is incorporated.

Foundational and Evolving Synthetic Routes

The synthesis of the 3-azabicyclo[3.2.1]octane core, and specifically the 1,4,4-trimethyl derivative, can be approached through several foundational and evolving synthetic routes. These methods are broadly categorized into cycloaddition-based strategies, intramolecular cyclization reactions, and rearrangement-based syntheses.

Cycloaddition-Based Strategies for Azabicyclo[3.2.1]octane Assembly

Cycloaddition reactions offer an efficient means to construct the bicyclic framework in a stereocontrolled manner. These reactions involve the concerted or stepwise union of two or more unsaturated molecules to form a cyclic adduct.

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of the 3-azabicyclo[3.2.1]octane scaffold, this strategy could be envisioned through the reaction of a suitable five-membered ring dipolarophile with a three-atom dipole.

A hypothetical Huisgen-type 1,3-dipolar cycloaddition could involve an azomethine ylide as the 1,3-dipole. For the synthesis of the target molecule, a specifically substituted azomethine ylide could react with a cyclopentene (B43876) derivative. For instance, a cyclic azomethine ylide derived from a substituted pyrroline (B1223166) could react with an appropriately substituted dipolarophile to construct the bicyclic system. While direct examples for the 1,4,4-trimethyl derivative are not prevalent, the general methodology for forming the 8-azabicyclo[3.2.1]octane core through [3+2] cycloadditions of cyclic azomethine ylides is well-established and could be adapted.

Dipole Dipolarophile Product Reference
Azomethine YlideSubstituted CyclopenteneThis compound precursorTheoretical

Higher-order cycloadditions, such as [4+3] and [5+2] cycloadditions, are valuable for the construction of seven-membered rings and can be adapted to form bridged bicyclic systems. While less common for the direct synthesis of the 3-azabicyclo[3.2.1]octane core, these methods can be conceptually applied. A [4+3] cycloaddition, for example, could involve the reaction of a four-atom diene component with a three-atom oxyallyl cation or equivalent, followed by ring-closing steps to form the bicyclic system. The complexity of synthesizing the required precursors with the specific trimethyl substitution pattern makes this a challenging but theoretically plausible approach.

Intramolecular Cyclization Reactions for Azabicyclic Systems

Intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor is a common and effective strategy for the synthesis of the azabicyclo[3.2.1]octane framework.

A robust approach to the target molecule involves the synthesis of the carbocyclic analogue, rac-homofenchon (1,4,4-trimethylbicyclo[3.2.1]octan-3-one), followed by conversion of the ketone to the amine. The synthesis of rac-homofenchone has been reported starting from a cyclohexenecarboxylate via a bicyclo[3.2.1]octene intermediate. Key steps include an intramolecular acylation of a carbon-carbon double bond induced by trifluoroacetic anhydride (B1165640) or a BF₃-catalyzed decomposition of a diazomethyl ketone researchgate.net.

Once homofenchon is obtained, a reductive amination can be performed. This reaction involves the treatment of the ketone with an amine (or ammonia) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the corresponding amine. For the synthesis of this compound, reductive amination of homofenchon with a suitable amine, followed by N-alkylation if necessary, would yield the target compound. This method is widely applicable to a variety of cyclic and bicyclic ketones.

Precursor Reagents Key Transformation Product Reference
1,4,4-Trimethylbicyclo[3.2.1]octan-3-oneNH₃, NaBH₃CNReductive AminationThis compoundPlausible

Rearrangement-Based Syntheses of the Azabicyclo[3.2.1]octane Scaffold

Rearrangement reactions can provide elegant and often unexpected routes to complex molecular architectures like the azabicyclo[3.2.1]octane scaffold. These reactions typically involve the migration of a group from one atom to another within the same molecule.

A plausible rearrangement-based synthesis of this compound could involve a Beckmann rearrangement of an oxime derived from a suitably substituted bicyclo[2.2.2]octanone. The Beckmann rearrangement transforms an oxime into an amide, and subsequent reduction of the amide would yield the amine. Starting with a 1,4,4-trimethylbicyclo[2.2.2]octan-2-one, conversion to the corresponding oxime followed by treatment with an acid catalyst (e.g., polyphosphoric acid) could induce a rearrangement to a lactam with the 3-azabicyclo[3.2.1]octane skeleton. The regioselectivity of the rearrangement would be crucial in determining the final product.

Starting Material Key Reaction Intermediate Final Product Reference
1,4,4-Trimethylbicyclo[2.2.2]octan-2-one OximeBeckmann RearrangementLactamThis compoundTheoretical

Mannich-Type Condensations in Bicyclic Azine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of an acidic proton located alpha to a carbonyl group, and it has been effectively applied to the construction of bicyclic nitrogen-containing heterocycles. This multicomponent condensation involves an aldehyde (such as formaldehyde), a primary or secondary amine, and a carbonyl compound that can enolize. The reaction proceeds via the formation of a reactive iminium ion, which then acts as an electrophile in a subsequent addition step.

While direct examples of Mannich-type condensations leading specifically to the this compound framework are not prominently documented, the strategy has been successfully employed for closely related isomers. For instance, a Mannich cyclization strategy developed by Davis has been used to construct the 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane core. semanticscholar.org This synthesis involved the addition of an organolithium reagent to a sulfinimine, followed by an acid-mediated cyclization that forms the bicyclic ring system. semanticscholar.org

Furthermore, tandem Mannich reactions have been developed to create related azabicyclic systems in a one-pot process. A notable example is the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. rsc.org This demonstrates the potential of using tandem Mannich annulation with appropriately substituted precursors to access complex azabicyclic frameworks. Sequential oxidative Mannich reactions have also been described for the synthesis of 8-azabicyclo[3.2.1]octanes, showcasing the versatility of this reaction type. nih.gov These examples underscore the utility of the Mannich reaction in building the foundational architecture of azabicyclic compounds.

Reaction Type Precursors Resulting Scaffold Key Features
Davis-Type Mannich CyclizationOrganolithium, Sulfinimine1,4,4-Trimethyl-8-azabicyclo[3.2.1]octaneAcid-mediated cyclization to form the bicyclic core. semanticscholar.org
Tandem Mannich AnnulationAromatic Ketone, Paraformaldehyde, Amine3-Azabicyclo[3.3.1]nonaneOne-pot synthesis from simple precursors. rsc.org
Sequential Oxidative MannichN-Aryl Pyrrolidines, TMS Enol Ether8-Azabicyclo[3.2.1]octaneIntermolecular coupling followed by intramolecular cyclization. nih.gov

Stereocontrolled Synthesis of this compound and Related Enantiomers

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. The rigid bicyclic structure contains multiple stereocenters, the precise arrangement of which can significantly influence its properties. Methodologies for stereocontrolled synthesis can be broadly categorized into asymmetric catalytic approaches, diastereoselective strategies, the use of chiral precursors, and the desymmetrization of prochiral intermediates. ehu.esrsc.org

Asymmetric catalysis offers an efficient route to enantiomerically enriched bicyclic systems from achiral or racemic starting materials. While applications directly targeting the this compound core are specific, numerous catalytic methods have been developed for related azabicyclic frameworks, highlighting the potential of this approach.

One significant strategy is the copper-catalyzed enantioselective alkene carboamination, which has been used to produce chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction forms two new rings in a single step, converting N-sulfonyl-2-aryl-4-pentenamines into the bicyclic product with the creation of two new stereocenters. nih.gov Another powerful method involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, often employing a dual catalytic system with a rhodium(II) complex and a chiral Lewis acid to achieve high diastereo- and enantioselectivities in the synthesis of 8-azabicyclo[3.2.1]octane derivatives. acs.org

Catalytic System Reaction Type Target Scaffold Selectivity
Ph-Box-Cu₂Alkene Carboamination6-Azabicyclo[3.2.1]octaneGood to excellent enantioselectivities. nih.gov
Rhodium(II) / Chiral Lewis Acid1,3-Dipolar Cycloaddition8-Azabicyclo[3.2.1]octaneHigh diastereo- and enantioselectivities. acs.org
Chiral Phosphoric AcidPseudotransannular Ring Opening8-Azabicyclo[3.2.1]octaneExcellent stereoselectivity. researchgate.net

Diastereoselective synthesis relies on the influence of existing stereocenters in a substrate to direct the formation of new ones. A highly diastereoselective synthesis of 3-azabicyclo[3.2.1]octane derivatives has been achieved starting from norbornene β-amino esters. arkat-usa.orgresearchgate.net In this route, the key step is the dihydroxylation of the norbornene double bond using osmium tetroxide, which selectively produces a single diastereomer of the resulting diol. arkat-usa.orgresearchgate.net This stereocontrol is crucial for defining the final stereochemistry of the bicyclic product after subsequent oxidative cleavage and reductive amination.

Another example is the aza-Prins cyclization, which has been used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner from a chiral α-hydroxyaldehyde derivative. nih.gov These methods demonstrate how the inherent stereochemistry of a starting material can be effectively transferred to the final product.

The use of the "chiral pool," which consists of readily available, enantiomerically pure natural products, is a classic and reliable strategy for asymmetric synthesis. ehu.esuni-regensburg.de The synthesis of conformationally constrained 3-azabicyclo[3.2.1]octane β-amino esters exemplifies this approach. arkat-usa.orgresearchgate.net The synthesis begins with diexo- or diendo-norbornene β-amino acids as chiral building blocks. These precursors undergo a sequence of transformations, including dihydroxylation, oxidative cleavage, and reductive amination, to yield the target azabicyclic skeleton while retaining stereochemical integrity. arkat-usa.orgresearchgate.net Lipase-catalyzed enantioselective ring opening of a racemic β-lactam precursor also allows access to the enantiopure azabicyclic product. researchgate.net Similarly, enantiopure ecgonine (B8798807) methyl ester, derived from the chiral pool, has been used as a starting material for the diastereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives. nih.gov

Chiral Precursor Key Transformation Final Product Reference
Norbornene β-amino acidDihydroxylation, Oxidative Cleavage, Reductive Amination3-Azabicyclo[3.2.1]octane β-amino ester arkat-usa.org, researchgate.net
Ecgonine methyl esterCondensation and Cyclization8-Azabicyclo[3.2.1]octane derivative nih.gov
(S)-Malic acidN-Acyliminium Ion CyclizationAzabicyclo[3.2.1]octanone skeleton researchgate.net

Desymmetrization is an elegant strategy that introduces chirality into a molecule by selectively reacting with one of two or more enantiotopic or diastereotopic groups or faces of a prochiral substrate. This approach has been widely applied to the synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) core. ehu.esrsc.org For example, the desymmetrization of prochiral tropinone (B130398) derivatives can be achieved via palladium-catalyzed asymmetric allylic alkylation. ehu.es In this reaction, a chiral palladium catalyst differentiates between the two enantiotopic enolates of tropinone, leading to an enantioenriched product. ehu.es

Another powerful desymmetrization method involves the enantioselective ring-opening of prochiral epoxides. A chiral phosphoric acid has been shown to catalyze the pseudotransannular ring opening of a 1-aminocyclohept-4-ene-derived epoxide, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net While these examples pertain to the 8-aza isomer, the principles of desymmetrization are broadly applicable and represent a promising avenue for accessing chiral 3-azabicyclo[3.2.1]octane frameworks from suitable prochiral precursors.

Protecting Group Strategies and Functional Group Compatibility in Synthesis

The synthesis of complex frameworks like this compound often requires the use of protecting groups to mask reactive functionalities and ensure that reactions occur at the desired sites. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

In the synthesis of azabicyclic systems, the secondary amine is a common site for protection. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid). google.com The use of N-Boc protection is explicitly demonstrated in the multi-step synthesis of 3-azabicyclo[3.2.1]octane β-amino esters from norbornene precursors. arkat-usa.orgresearchgate.net In this sequence, the Boc group protects the nitrogen atom during osmium-catalyzed dihydroxylation, periodate-mediated cleavage, and subsequent reductive amination, and can be removed in a final step to yield the free amine.

Orthogonal protecting group strategies are also essential when multiple functional groups need to be manipulated independently. In the synthesis of the aforementioned 3-azabicyclo[3.2.1]octane derivatives, the carboxylic acid is protected as a methyl ester while the amine is protected with a Boc group. arkat-usa.orgresearchgate.net This allows for selective reactions at other parts of the molecule without affecting these two functional groups. The compatibility of various functional groups with the synthetic steps is a key consideration. For instance, catalytic hydrogenolysis used to remove a benzyl (B1604629) (Bn) group from nitrogen requires that other functional groups in the molecule, such as alkenes or certain esters, are stable to these reductive conditions. capes.gov.br Careful planning of the protecting group strategy is therefore indispensable for the successful synthesis of complex target molecules.

Conformational Analysis and Stereochemical Studies of 1,4,4 Trimethyl 3 Azabicyclo 3.2.1 Octane

Theoretical and Computational Investigations of Conformational Space

Computational chemistry provides powerful tools for exploring the complex potential energy surface of bicyclic molecules. These methods allow for the characterization of stable conformers, the energetic barriers between them, and their dynamic behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in identifying stable conformations (energy minima) and the transition states that connect them. For bridged ring systems like azabicyclo[3.2.1]octanes, these calculations can elucidate the relative stabilities of different ring conformations and the energy barriers associated with processes like ring inversion or nitrogen inversion.

In studies of related tropane (B1204802) alkaloids, which feature the isomeric 8-azabicyclo[3.2.1]octane core, DFT calculations have been successfully used to predict the stereochemical outcomes of reactions. For instance, quantum chemical studies of the C-ethylation of 1,4,4-trimethyl-tropane-derived enamines predicted high levels of asymmetric induction (98:2 enantiomeric ratio at the B3LYP level of theory), which were subsequently confirmed experimentally. researchgate.net Similar computational approaches applied to 1,4,4-trimethyl-3-azabicyclo[3.2.1]octane would involve geometry optimization of various possible conformers to locate the global energy minimum. These calculations would also map the transition states for conformational interconversions, providing insight into the molecule's structural rigidity. The preference for equatorial versus axial N-substituents in similar bicyclic systems has also been successfully modeled using DFT, with calculated free energies showing good agreement with experimental data from NMR spectroscopy. academie-sciences.fr

Table 1: Representative DFT-Calculated Energy Differences for Bicyclic Amine Conformers This table is illustrative, based on typical energy differences found in related systems.

Conformer TypeDescriptionCalculated Relative Free Energy (kcal/mol)
Chair-EquatorialSix-membered ring in chair form, N-H bond equatorial-like0.00 (Reference)
Chair-AxialSix-membered ring in chair form, N-H bond axial-like1.5 - 2.5
Boat/Twist-BoatSix-membered ring in a higher-energy boat or twist-boat form> 5.0

While quantum chemical calculations map the static potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations on azabicyclo[3.2.1]octane derivatives can reveal the flexibility of the bicyclic framework and the accessible conformational space under various conditions, such as in different solvents. researchgate.net For this compound, MD simulations could be used to observe the frequency and pathways of conformational transitions, the orientation of the methyl groups, and the effect of the solvent environment on the conformational equilibrium. Such simulations have been employed to understand how fluorinated derivatives of the 8-azabicyclo[3.2.1]octane scaffold stabilize specific states in biological transporters.

Ring Pucker and Bicyclic Framework Conformations (e.g., Chair-Envelope)

Six-Membered Ring: The six-membered piperidine (B6355638) ring in the 3-azabicyclo[3.2.1]octane system most commonly adopts a stable chair conformation to minimize torsional and steric strain.

Five-Membered Ring: The five-membered cyclopentane (B165970) ring typically exists in an envelope or twist conformation.

The fusion of these two rings results in a relatively rigid bicyclic framework. In the related 3-oxabicyclo[3.2.1]octane system of camphoric anhydride (B1165640), X-ray crystallography revealed that the six-membered ring adopts a half-boat conformation due to the influence of the planar anhydride group. psu.edu However, in the saturated aza-analogue, a distorted chair conformation for the six-membered ring is expected to be the most stable. The specific puckering can be quantitatively described using Cremer-Pople coordinates, which define the degree and type of non-planarity in a ring. smu.edu

Stereochemical Influence of Methyl Substituents on Bridged Ring Conformation

The three methyl groups in this compound exert significant steric influence on the preferred conformation of the bicyclic framework.

C1-Methyl Group: The methyl group at the C1 bridgehead position introduces steric bulk. Computational studies on the isomeric 1-methyl-8-azabicyclo[3.2.1]octane system show that this methyl group creates distinct steric environments on the different faces of the molecule, which can be exploited to achieve high asymmetric induction in reactions. researchgate.net

C4-gem-Dimethyl Group: The two methyl groups at the C4 position, which is part of the five-membered ring, have a pronounced effect. The presence of a gem-dimethyl group often leads to the Thorpe-Ingold effect, which can alter bond angles and favor certain conformations that relieve steric strain. This steric hindrance will influence the puckering of the five-membered ring and restrict the motion of the adjacent six-membered ring. This steric crowding can also influence the reactivity of the nearby nitrogen atom at the 3-position.

Determination of Absolute and Relative Stereochemistry in this compound Analogues

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties of chiral molecules. For analogues of this compound, a combination of synthetic and analytical methods is employed.

Synthetic strategies often rely on asymmetric synthesis to produce enantiomerically pure compounds. In the synthesis of (-)-(1S,5R)-1,4,4-trimethyl-8-azabicyclo[3.2.1]octan-3-one, a key step involved a Mannich cyclization strategy using a substrate derived from a chiral sulfinimine. semanticscholar.org This approach installed the desired stereochemistry, which was carried through subsequent reaction steps. semanticscholar.org Other methods for achieving stereocontrol in the synthesis of azabicyclo[3.2.1]octane derivatives include the use of chiral auxiliaries or enantioselective catalysis. ehu.esresearchgate.net

Once synthesized, the absolute and relative stereochemistry is confirmed using various analytical techniques.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative stereochemistry by identifying protons that are close to each other in space.

Chiroptical Methods: Circular dichroism (CD) spectroscopy, when compared with theoretical calculations, can be used to assign the absolute configuration of chiral molecules.

In a study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the stereochemistry at a pseudoasymmetric carbon on the bicyclic ring was found to be critical for biological activity, with the endo- and exo-configured compounds showing significant differences in inhibitory potency. nih.govacs.org This highlights the importance of precise stereochemical control and determination in this class of compounds.

Reactivity and Mechanistic Chemistry of 1,4,4 Trimethyl 3 Azabicyclo 3.2.1 Octane Systems

Electronic and Steric Factors Governing Reactivity

The reactivity of the 1,4,4-trimethyl-3-azabicyclo[3.2.1]octane system is fundamentally governed by the steric and electronic environment of the tertiary amine and the bicyclic carbon framework. The nitrogen atom at the 3-position possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the accessibility of this lone pair is significantly influenced by the rigid bicyclic structure and the presence of the three methyl groups.

The methyl groups at the C-1 and C-4 positions introduce considerable steric hindrance. The gem-dimethyl group at C-4, in particular, shields one face of the piperidine (B6355638) ring portion of the scaffold. This steric congestion can modulate the reactivity of the nitrogen atom, influencing its ability to participate in reactions such as alkylation or protonation. The rigid conformation of the bicyclo[3.2.1]octane core locks the substituents in defined spatial orientations, which can either facilitate or hinder the approach of reagents. For instance, in the related 8-azabicyclo[3.2.1]octane (tropane) systems, the stereochemistry of substituents has a profound impact on their chemical transformations.

Electronically, the nitrogen atom's basicity and nucleophilicity can be modulated by the choice of substituents on both the nitrogen and the carbon framework. While the parent this compound is a simple tertiary amine, the introduction of electron-withdrawing or -donating groups on the bicyclic system could further tune its reactivity. The bridgehead positions (C-1 and C-5) are notable for their unique electronic properties. The formation of cations or radicals at these positions is generally disfavored due to the strain associated with non-planar geometries (Bredt's rule), making reactions that proceed through such intermediates less likely.

Chemical Transformations at the Nitrogen Heteroatom

The tertiary amine nitrogen is the most reactive site in the this compound molecule. It can readily undergo reactions typical of tertiary amines, such as protonation to form ammonium (B1175870) salts, and reactions with electrophiles.

Detailed studies on the closely related isomer, (-)-(1R,5R)-1,4,4-trimethyl-8-azabicyclo[3.2.1]octane, provide significant insight into the reactivity at the nitrogen atom. This compound has been shown to react with chloroform (B151607) and sodium hydroxide (B78521) in a phase-transfer catalyzed reaction to yield the corresponding formamide (B127407). semanticscholar.org This transformation highlights the nucleophilic character of the nitrogen atom, which initiates the reaction with dichlorocarbene (B158193) generated in situ.

Furthermore, the formamide derivative can be converted into an enamine. semanticscholar.org This reaction typically involves the addition of an organometallic reagent, such as a Grignard reagent, to the formyl group, followed by elimination. The formation of an enamine from the 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane scaffold demonstrates a versatile functionalization pathway originating from the nitrogen atom. semanticscholar.org These enamines are valuable synthetic intermediates, as they can undergo further reactions, such as C-alkylation. semanticscholar.org While these specific examples are for the 8-aza isomer, similar reactivity at the nitrogen atom of this compound can be anticipated, albeit with potential differences in reaction rates and yields due to the different steric environment around the nitrogen at the 3-position.

Table 1: Reactivity at the Nitrogen Heteroatom of a 1,4,4-Trimethyl-azabicyclo[3.2.1]octane System

Reaction Reagents Product Reference
Formamide Formation CHCl₃, NaOH, BnEt₃NCl N-formyl derivative semanticscholar.org
Enamine Synthesis Pentylmagnesium chloride N-(hex-1-en-1-yl) derivative semanticscholar.org

Data is for the 8-aza isomer.

Reactions Involving Bridgehead and Peripheral Carbons of the Bicyclic System

Functionalization of the carbon skeleton of the azabicyclo[3.2.1]octane core can be challenging due to the generally lower reactivity of the saturated hydrocarbon framework compared to the nitrogen heteroatom. However, reactions at the carbon atoms are crucial for the synthesis of more complex derivatives.

The bridgehead positions (C-1 and C-5) are particularly interesting targets for functionalization. However, due to the constraints of Bredt's rule, reactions that involve the formation of sp²-hybridized intermediates at these positions are energetically unfavorable. Nevertheless, functionalization can be achieved through other mechanisms. For instance, lithiation of related bicyclic systems has been shown to occur at the bridgehead positions under certain conditions, allowing for subsequent quenching with electrophiles.

Reactions at the peripheral carbons are more common. In the synthesis of the 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane system, a key precursor is the corresponding ketone, 1,4,4-trimethyl-8-azabicyclo[3.2.1]octan-3-one. semanticscholar.org The presence of a carbonyl group at a peripheral position allows for a wide range of chemical transformations. For example, the enamine formed from the 8-aza isomer can undergo C-alkylation with electrophiles like ethyl iodide, leading to the introduction of an alkyl group at the α-carbon to the original enamine double bond. semanticscholar.org This demonstrates that the nitrogen atom can be used to activate the adjacent carbon atoms for further functionalization.

Functional Group Interconversions on the Azabicyclo[3.2.1]octane Core

Oxidative functional group interconversions on the this compound core are not well-documented in the literature. However, general methods for the oxidation of related bicyclic systems can provide insights into potential transformations. For instance, the oxidation of alcohol functionalities on the azabicyclo[3.2.1]octane ring to ketones is a common synthetic step. In the synthesis of derivatives of the related 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system, alcohols have been oxidized to the corresponding ketones using reagents such as chromyl acetate. researchgate.net It is plausible that if a hydroxyl group were present on the this compound core, it could be similarly oxidized to a ketone. The tertiary amine nitrogen itself can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are valuable intermediates that can undergo further reactions, such as the Cope elimination.

Reductive transformations are crucial for modifying the functional groups on the azabicyclo[3.2.1]octane scaffold. A key example from the chemistry of the 8-aza isomer is the reduction of the ketone precursor, 1,4,4-trimethyl-8-azabicyclo[3.2.1]octan-3-one. This ketone can be reduced to the corresponding alcohol, 1,4,4-trimethyl-8-azabicyclo[3.2.1]octan-3-ol, using reducing agents such as lithium aluminum hydride (LAH). semanticscholar.org This reduction proceeds to give a mixture of diastereomers. semanticscholar.org

Furthermore, the complete deoxygenation of the ketone can be achieved through a multi-step sequence. This involves reduction to the alcohol, followed by conversion to a xanthate, and then a Barton-McCombie deoxygenation. semanticscholar.org This sequence ultimately yields the fully saturated 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane. semanticscholar.org These reductive methods are fundamental for accessing the parent hydrocarbon scaffold from more functionalized precursors.

Table 2: Reductive Modifications of a 1,4,4-Trimethyl-azabicyclo[3.2.1]octan-3-one System

Reaction Reagents Product Reference
Ketone Reduction Lithium aluminum hydride 1,4,4-Trimethyl-8-azabicyclo[3.2.1]octan-3-ol semanticscholar.org
Deoxygenation 1. Reduction (LAH) 2. Xanthate formation 3. Barton-McCombie reaction 1,4,4-Trimethyl-8-azabicyclo[3.2.1]octane semanticscholar.org

Data is for the 8-aza isomer.

Substitutional transformations on the carbon framework of the this compound system are not extensively reported. However, general principles of substitution reactions on bicyclic systems can be applied. Nucleophilic substitution reactions are possible if a suitable leaving group is present on the carbon skeleton. For example, the introduction of a bromomethyl group at a bridgehead position in a related oxa-azabicyclo[3.2.1]octane system has been shown to enhance its electrophilicity, making it amenable to cross-coupling or nucleophilic substitution reactions.

In the context of the 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane system, the enamine intermediate can be seen as a platform for substitutional transformations. The C-alkylation of this enamine with ethyl iodide is effectively a substitution reaction on the carbon framework, where a hydrogen atom is replaced by an ethyl group, mediated by the reactivity of the enamine. semanticscholar.org This highlights an indirect method for achieving substitution on the carbon skeleton by leveraging the reactivity of the nitrogen heteroatom.

Investigation of Reaction Pathways and Intermediate Species

The reactivity of this compound systems, particularly in reactions involving the formation of new carbon-carbon bonds, is a subject of significant interest due to the stereochemical complexity and synthetic potential of the bicyclic framework. Mechanistic investigations, often leveraging a combination of experimental studies and computational modeling, have provided valuable insights into the reaction pathways and the nature of intermediate species involved. A notable area of study has been the alkylation of enamines derived from related 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane structures, which serve as a close proxy for understanding the reactivity of the 3-aza analogue. acs.orgresearchgate.net

One of the key reaction pathways investigated is the C-alkylation of enamines formed from the parent ketone. This reaction typically proceeds through a nucleophilic attack of the enamine on an electrophile, such as an alkyl halide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of such reactions is of particular importance, and computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the preferred reaction pathways and the structures of the transition states. acs.orgresearchgate.net

For the analogous 1,4,4-trimethyl-8-azabicyclo[3.2.1]octane system, quantum chemical studies have been conducted on the C-ethylation of its derived enamine. These studies have predicted high levels of asymmetric induction in the formation of the α-alkylated aldehyde product. acs.orgresearchgate.net The calculations highlight the influence of the trimethylated bicyclic framework on the stereoselectivity of the reaction.

The reaction pathway involves the formation of an enamine intermediate, which then attacks the electrophile. The stereoselectivity is determined by the facial selectivity of this attack, which is influenced by the steric hindrance imposed by the bicyclic ring system and the methyl groups. Computational models have been used to determine the energies of the possible transition states, thereby predicting the major stereoisomer formed. acs.orgresearchgate.net

Table 1: Predicted Stereoselectivity for Ethylation of a 1,4,4-Trimethyl-8-azabicyclo[3.2.1]octane-derived Enamine

Computational Method Predicted Enantiomeric Ratio (er)
B3LYP 98:2
B3LYP-D3 Not Reported
M06-2X Not Reported
wB97XD Not Reported

Data sourced from computational studies on a closely related tropane-derived enamine. acs.orgresearchgate.net

The high degree of predicted stereoselectivity is attributed to non-bonding interactions in the transition state. Specifically, steric hindrance from the axial methyl group on the six-membered ring of the bicyclo[3.2.1]octane framework disfavors the approach of the electrophile from one face of the enamine, leading to a preferential attack from the less hindered face. acs.orgresearchgate.net

The key intermediate species in this reaction pathway is the enamine itself, formed from the reaction of the corresponding ketone with a secondary amine. Following the nucleophilic attack on the electrophile, an iminium salt is formed, which is then hydrolyzed to yield the final α-alkylated carbonyl compound. libretexts.orgmasterorganicchemistry.com

Experimental studies on the ethylation of enamines derived from nonracemic 1,4,4-trimethylnortropane have supported the computational predictions, showing a high degree of asymmetric induction that aligns with the calculated values. acs.orgresearchgate.net This congruence between computational and experimental results lends significant weight to the proposed reaction mechanism and the understanding of the factors controlling stereoselectivity in these systems.

Further mechanistic insights have been gained from studies on the rearrangement of related azabicyclic systems. For instance, investigations into the rearrangement of azanorbornanic aminyl radicals to form diazabicyclo[3.2.1]octene systems have highlighted the potential for complex skeletal reorganizations. These studies, also supported by computational analysis, propose a mechanism involving a regioselective ring opening to a carbon-centered radical intermediate, followed by ring closure to the expanded bicyclic system. nih.govunirioja.es While not directly involving this compound, these findings underscore the diverse and sometimes non-intuitive reaction pathways that can be accessed by azabicyclic frameworks.

Derivatization and Molecular Diversity Generation Based on the 1,4,4 Trimethyl 3 Azabicyclo 3.2.1 Octane Scaffold

Strategic Functionalization of the Bicyclic Framework

Strategic functionalization involves modifying the core bicyclic structure to introduce new chemical properties or points for further diversification. A variety of synthetic methods have been developed to access functionalized azabicyclo[3.2.1]octane systems.

One common approach involves leveraging versatile precursors. For instance, N-Boc-nortropinone, a related 8-azabicyclo[3.2.1]octan-3-one derivative, can be converted into a bicyclic vinyl boronate. This intermediate is then amenable to Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl groups at the C-3 position. Similarly, chemoenzymatic cascades utilizing cyclohexenone and N-phenylglycine derivatives have been developed to produce 6-azabicyclo[3.2.1]octan-3-one, which serves as a platform for further derivatization. nih.gov

Other strategies build the functionalized ring system through complex cyclizations. Intramolecular reactions, such as the Mannich reaction, can rapidly construct the azabicyclo[3.2.1]octane motif from functionalized precursors. In a different approach, the commercially available monoterpene carvone (B1668592) has been used as a starting material to create highly functionalized bicyclo[3.2.1]octane systems. mdpi.com This transformation involves key steps like an intramolecular Diels-Alder reaction and a subsequent cyclopropane (B1198618) ring opening, which installs functionality that can be elaborated upon in later steps. mdpi.com The introduction of oxygenated functions, for example, can provide sites for further chemical modifications. mdpi.com

Regioselective Introduction of Diverse Substituents

The ability to control the specific position (regioselectivity) of newly introduced functional groups is critical for developing structure-activity relationships (SAR). Different regions of the molecule often have distinct roles in binding to a biological target, and precise modification is key to optimizing potency and selectivity.

Research on azabicyclo[3.2.1]octane-based enzyme inhibitors demonstrates the importance of regioselectivity. In one study, a series of analogues were synthesized with substituents on a phenyl ring attached to the bicyclic core. nih.gov It was found that a para-methyl-substituted phenoxy analogue exhibited potent inhibitory activity (IC50 = 0.036 μM), whereas the corresponding ortho- and meta-substituted analogues were 8- to 17-fold less active. nih.gov This highlights how the specific placement of even a small methyl group can dramatically impact biological function.

Synthetic methodologies are often designed to achieve high regioselectivity. For example, a Brønsted acid-catalyzed [5+2] cycloaddition reaction has been used for the regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov Radical-mediated rearrangements of azanorbornanic aminyl radicals can also proceed regioselectively to form expanded 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgnih.gov Furthermore, specific positions on the scaffold, such as the bridgehead carbons (C1 and C5), are key targets for controlled functionalization to create desired derivatives.

N-Alkylation and N-Acylation Reactions for Nitrogen Derivatization

The bridgehead nitrogen atom of the 3-azabicyclo[3.2.1]octane scaffold is a primary site for derivatization. N-alkylation (adding an alkyl group) and N-acylation (adding an acyl group) are fundamental reactions used to modify the scaffold's properties, such as basicity, lipophilicity, and ability to form hydrogen bonds.

A direct example involving the trimethylated scaffold is the synthesis of (1R,5S)-3-[3-(Diethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. This compound was prepared by reacting D-(+)-camphoric acid anhydride (B1165640) with N,N-diethyl-1,3-propanediamine, effectively alkylating the nitrogen atom of the resulting imide with a diethylaminopropyl group. researchgate.net

More broadly, N-derivatization is a key step in building compound libraries. In the creation of a library of unsymmetrical ureas, the nitrogen of an 8-azabicyclo[3.2.1]octane scaffold was first demethylated. acs.orgnih.gov It was then treated with a phosgene (B1210022) equivalent to form a carbamoyl (B1232498) chloride intermediate, which is a form of N-acylation. This reactive intermediate was subsequently treated with various amines to generate the final urea (B33335) derivatives. acs.orgnih.gov Similarly, the synthesis of sulfonamide derivatives often involves the acylation of the scaffold's nitrogen with a sulfonyl chloride, such as methanesulfonyl chloride. google.com

Creation of Chemically Diverse Compound Libraries and Analogues

The systematic application of the aforementioned derivatization strategies enables the creation of large collections of related compounds, known as chemical libraries. These libraries are essential tools in drug discovery for screening against biological targets and for optimizing lead compounds.

A notable example is the parallel synthesis of a 129-member library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. acs.orgnih.gov This was achieved by reacting six different nortropane-8-carbonyl chloride intermediates with a panel of 24 different amines. acs.org This combinatorial approach allows for the rapid generation of molecular diversity around the central core.

Another strategy was employed to generate a three-dimensional library of 125 benztropine (B127874) analogues. rsc.orgau.dk A key intermediate, an azido-functionalized 8-azabicyclo[3.2.1]octane, was reacted with a set of five different Grignard reagents. The resulting 25 compounds were then subjected to N-alkylation with five different alkyl bromides, expanding the library to 125 unique compounds. rsc.orgau.dk

Focused libraries are also crucial for refining the structure-activity relationships of a lead compound. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were synthesized with various linear and branched alkyl groups. nih.gov Screening this focused library revealed clear trends in activity, guiding the design of more potent inhibitors. nih.gov

Table 1. Effect of Phenyl Ring Substitution on NAAA Inhibitory Activity

CompoundSubstituentPositionh-NAAA IC50 (μM) nih.gov
33Methylpara0.036
36Methylortho0.291
35Methylmeta0.614
37Ethylpara0.051
39n-Butylpara0.023
41n-Hexylpara0.019
46Fluoropara0.143
44Methoxypara0.175
43Trifluoromethylpara0.212
45Cyanopara0.757

Perspectives and Future Research Trajectories for 1,4,4 Trimethyl 3 Azabicyclo 3.2.1 Octane Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

Future synthetic strategies for 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane and its derivatives will increasingly prioritize green and sustainable principles to minimize environmental impact. This involves a shift from traditional multi-step syntheses, which often use hazardous reagents and generate significant waste, towards more efficient and environmentally benign methods. illinois.edu

Key areas of innovation include:

Chemoenzymatic Synthesis: The use of enzymes, such as ene reductases (EREDs), offers a powerful tool for green synthesis. A recently developed one-pot chemoenzymatic cascade combines iridium photocatalysis with EREDs to construct the 6-azabicyclo[3.2.1]octane scaffold from starting materials that can be derived from biomass. illinois.edunih.govcabbi.bio This enzymatic approach facilitates an unprecedented intramolecular β-C-H functionalization under mild conditions. nih.govcabbi.bio Adapting such biocatalytic and photocatalytic strategies represents a promising future direction for the sustainable production of the this compound core.

Catalytic C-H Functionalization: Modern synthetic methods are moving towards the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. For instance, a copper-catalyzed enantioselective alkene carboamination has been developed to create 6-azabicyclo[3.2.1]octanes in a single step that forms two new rings. scispace.comnih.gov Applying similar catalytic C-H amination or functionalization strategies to build or modify the this compound framework would be a significant advance in synthetic efficiency. nih.gov

Flow Chemistry and Automation: Continuous flow synthesis, often coupled with automation, can improve reaction efficiency, safety, and scalability while reducing waste. nih.gov Developing a flow-based synthesis for the this compound scaffold would enable more rapid and sustainable production for further research and development. nih.gov

Green Chemistry ApproachPrinciplePotential Application to this compoundReference
Enzyme CatalysisUse of biocatalysts (e.g., Ene Reductases) for high selectivity and mild reaction conditions.Employing chemoenzymatic cascades for asymmetric synthesis of the bicyclic core. nih.govcabbi.bio
Photoredox CatalysisUse of light to drive chemical reactions, often enabling novel transformations.Synergistic use with biocatalysis or for C-H functionalization reactions. illinois.eduresearchgate.net
Atom EconomyDesigning syntheses where the maximum number of atoms from reactants are incorporated into the final product.Utilizing cycloaddition or cascade reactions that form multiple bonds in one step. scispace.comnih.gov
Continuous Flow SynthesisPerforming reactions in a continuous stream rather than a batch, improving control and safety.Automated, scalable, and on-demand production of the scaffold and its derivatives. nih.gov

Advanced Computational Prediction and Rational Design of Novel Analogues

Computational chemistry is an indispensable tool for accelerating the discovery of novel bioactive molecules. For a rigid scaffold like this compound, computational methods can effectively predict the properties of new analogues and guide synthetic efforts, saving considerable time and resources.

Future research trajectories in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. For derivatives of the azabicyclo[3.2.1]octane scaffold, QSAR models have been successfully built to predict inhibitory activity against enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). ingentaconnect.com Such models can be developed for this compound analogues to predict their potential activity against new biological targets and prioritize the synthesis of the most promising candidates. ingentaconnect.com

Molecular Docking and Virtual Screening: These techniques simulate the interaction between a small molecule and a biological target (e.g., a protein receptor or enzyme). Given the conformationally constrained nature of the azabicyclo[3.2.1]octane core, it is an ideal candidate for virtual screening, where large digital libraries of derivatives can be computationally assessed to identify potential hits for a specific target.

Predictive Modeling of Reaction Outcomes: Computational studies, for example using density functional theory (DFT), can be used to predict the stereoselectivity and feasibility of synthetic reactions. This has been demonstrated for the C-alkylation of tropane-derived enamines (8-azabicyclo[3.2.1]octane systems), where computational predictions of stereochemical outcomes showed strong agreement with experimental results. acs.org Applying these predictive models can guide the development of new synthetic methods for functionalizing the this compound scaffold with high precision. acs.org

Computational MethodApplication in Drug DesignRelevance to this compoundReference
QSARPredicts biological activity based on physicochemical properties of molecules.To build models that forecast the therapeutic potential of novel analogues. ingentaconnect.com
Molecular DockingPredicts the binding orientation of a molecule to a biological target.To design derivatives with optimized interactions for specific receptors or enzymes.
Virtual ScreeningComputationally screens large libraries of compounds against a target.To rapidly identify potential "hit" compounds from a virtual library of derivatives.
DFT CalculationsModels electronic structure to predict reaction pathways and stereoselectivity.To guide the development of novel, highly selective synthetic reactions. acs.org

Exploration of Unprecedented Reactivity and Reaction Discoveries

The unique, strained, and sterically defined structure of this compound provides a platform for discovering novel chemical reactions and reactivity patterns that are not accessible with simpler acyclic or monocyclic amines.

Future research will likely focus on:

Novel C-H Functionalization: As mentioned, direct C-H functionalization is a major goal of modern synthesis. Exploring unprecedented reactivity, such as the enzymatic β-C-H functionalization seen in the 6-aza isomer, could lead to new ways of derivatizing the this compound core at positions previously considered unreactive. nih.govcabbi.bio

Radical-Mediated Reactions: Photoredox catalysis has enabled a host of new reactions that proceed through radical intermediates. A "radical-polar crossover bicyclization" strategy has been developed for the de novo synthesis of diverse saturated bicyclic amines. researchgate.net Investigating the behavior of the this compound scaffold under various radical-generating conditions could unveil novel ring-opening, rearrangement, or functionalization pathways.

Scaffold as a Catalyst: The constrained nature of the nitrogen atom within the bicyclic system can impart unique catalytic properties. A related isomer, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to be a highly effective amine catalyst for specific organic reactions. Exploring the potential of this compound to act as an organocatalyst is a compelling avenue for future discovery.

Integration with High-Throughput Synthesis and Screening Platforms

To fully explore the therapeutic potential of the this compound scaffold, its synthesis must be integrated with high-throughput platforms that allow for the rapid creation and evaluation of large numbers of derivatives.

This integration involves:

Library Synthesis: The development of a robust and modular synthetic route is the first step. This route can then be used to create a "library" of compounds where different chemical groups are systematically varied at specific positions on the scaffold. A successful example is the preparation of a 129-member library of ureas based on the 8-azabicyclo[3.2.1]octane core for biological screening. nih.gov

Automated Synthesis: Technologies for automated synthesis, including flow chemistry, can accelerate the production of compound libraries. nih.gov Automating the synthesis of this compound derivatives would enable the rapid generation of diverse molecules needed for comprehensive screening campaigns.

High-Throughput Screening (HTS): Once a library is synthesized, HTS techniques are used to rapidly test all the compounds for activity against a specific biological target. The identification of an azabicyclo[3.2.1]octane sulfonamide hit from a medium-throughput screen led to an extensive drug discovery program. nih.govsemanticscholar.org Submitting libraries based on the this compound scaffold to large screening consortia, such as the NIH Molecular Libraries Program, could rapidly uncover new biological activities. nih.gov

This integrated approach, from rational design and automated synthesis to high-throughput screening, represents the modern paradigm of drug discovery and holds immense potential for unlocking the value of the this compound scaffold. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.